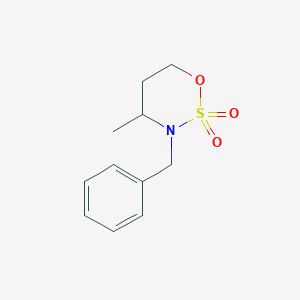
1-Fluoro-4-methyl-2-(methylsulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom, a methyl group, and a methylsulfonyl group are substituted at different positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-fluoro-4-methylbenzene using a sulfonyl chloride reagent in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and reduce production costs.
化学反応の分析
Types of Reactions: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
1-Fluoro-4-methyl-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-fluoro-4-methyl-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The fluorine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
1-Fluoro-4-methylbenzene: Lacks the sulfonyl group, resulting in different chemical properties.
1-Fluoro-4-(methylsulfinyl)benzene: Contains a sulfinyl group instead of a sulfonyl group, leading to variations in reactivity.
1-Methyl-4-(methylsulfonyl)benzene: Lacks the fluorine atom, affecting its overall chemical behavior.
Uniqueness: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
828270-65-1 |
|---|---|
分子式 |
C8H9FO2S |
分子量 |
188.22 g/mol |
IUPAC名 |
1-fluoro-4-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,1-2H3 |
InChIキー |
VSYXOFJZQHGRIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)

![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)



![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)

![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)

![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)


